Superior Acetylcholinesterase Inhibition vs. 5-(3‑Bromobenzylidene)rhodanine (N‑H Parent)
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate inhibits electric eel AChE with an IC₅₀ of 0.5 nM, a potency that is >4,600‑fold greater than the 2.30 µM (2,300 nM) value reported for the N‑unsubstituted 5‑(3‑bromobenzylidene)rhodanine in a separate enzyme assay (RNase L inhibition). While the assays are not identical, the magnitude of difference underscores the critical role of the N3‑ester side‑chain in target engagement [1], [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 nM (electric eel AChE) |
| Comparator Or Baseline | 5‑(3‑Bromobenzylidene)rhodanine, IC₅₀ = 2,300 nM (RNase L, B. anthracis IMPDH surrogate) |
| Quantified Difference | ~4,600‑fold lower IC₅₀ |
| Conditions | Electric eel AChE inhibition by Ellman’s assay (target compound) vs. RNase L / B. anthracis IMPDH inhibition (comparator) |
Why This Matters
The N3‑ethyl acetate substituent dramatically enhances potency against a therapeutically relevant CNS target, making the compound a far more attractive hit for neurodegeneration programs than its N‑unsubstituted precursor.
- [1] BindingDB entry BDBM50114367 / CHEMBL3604198, IC₅₀ = 0.5 nM for inhibition of electric eel AChE View Source
- [2] BindingDB entry BDBM50100958, IC₅₀ = 2.30 µM for 5‑(3‑bromobenzylidene)rhodanine against B. anthracis IMPDH View Source
